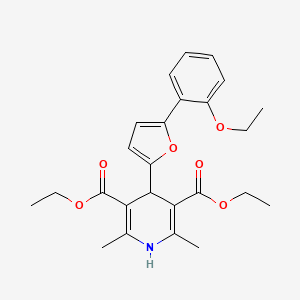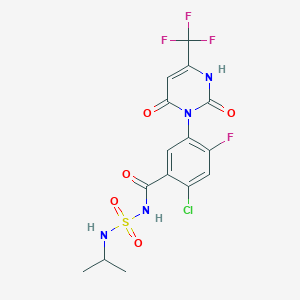![molecular formula C12H10N4O2 B11943662 2-Nitro-4-[(e)-phenyldiazenyl]aniline CAS No. 2756-75-4](/img/structure/B11943662.png)
2-Nitro-4-[(e)-phenyldiazenyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitro-4-[(e)-phenyldiazenyl]aniline is an organic compound that belongs to the class of azo compounds. It is characterized by the presence of a nitro group (-NO2) and an azo group (-N=N-) attached to an aniline ring. This compound is of significant interest due to its applications in various fields such as dye manufacturing, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-[(e)-phenyldiazenyl]aniline typically involves the diazotization of 2-nitroaniline followed by coupling with aniline. The reaction conditions generally include acidic environments to facilitate the diazotization process. For instance, 2-nitroaniline can be diazotized using sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures. The resulting diazonium salt is then coupled with aniline in an alkaline medium to form the azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-Nitro-4-[(e)-phenyldiazenyl]aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin (Sn) and hydrochloric acid (HCl).
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Reduction: Tin (Sn) and hydrochloric acid (HCl) are commonly used.
Oxidation: Hydrogen peroxide (H2O2) and other peroxyacids.
Substitution: Concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) for nitration.
Major Products
Reduction: 2-Amino-4-[(e)-phenyldiazenyl]aniline.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: Nitro and sulfonated derivatives.
Applications De Recherche Scientifique
2-Nitro-4-[(e)-phenyldiazenyl]aniline has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Nitro-4-[(e)-phenyldiazenyl]aniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The azo group can participate in electron transfer reactions, affecting cellular redox states. These interactions can lead to various biological effects, including cytotoxicity and modulation of enzyme activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitroaniline: Similar structure but lacks the azo group.
4-Nitroaniline: Similar structure but with the nitro group in a different position.
2,4-Dinitroaniline: Contains two nitro groups but no azo group.
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and interactions, making it valuable in various fields .
Propriétés
Numéro CAS |
2756-75-4 |
|---|---|
Formule moléculaire |
C12H10N4O2 |
Poids moléculaire |
242.23 g/mol |
Nom IUPAC |
2-nitro-4-phenyldiazenylaniline |
InChI |
InChI=1S/C12H10N4O2/c13-11-7-6-10(8-12(11)16(17)18)15-14-9-4-2-1-3-5-9/h1-8H,13H2 |
Clé InChI |
CBULPXZYVCBKMF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-{[(benzyloxy)carbonyl]amino}-6-{[(4-methylphenyl)sulfonyl]amino}hexanoic acid](/img/structure/B11943582.png)
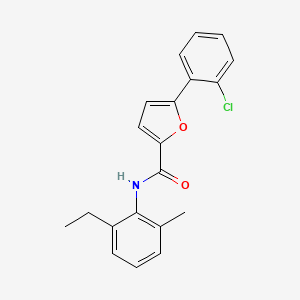

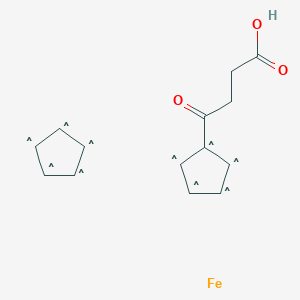

![Ethanone, 1-[4-(octadecyloxy)phenyl]-](/img/structure/B11943609.png)


methanamine](/img/structure/B11943632.png)
![N-[2-(1-Azepanyl)ethoxy]guanidine, sulfate](/img/structure/B11943640.png)
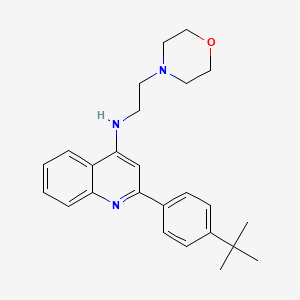
![7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane](/img/structure/B11943649.png)
